molecular formula C23H23N5O B10904038 N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide

N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide

Cat. No.: B10904038
M. Wt: 385.5 g/mol
InChI Key: SMSXNTYZRSDJIF-UHFFFAOYSA-N
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Description

N~4~-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with ethyl and dimethyl groups, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of ethyl and dimethyl substituents. The final step involves the formation of the carboxamide group through a condensation reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.

Chemical Reactions Analysis

Types of Reactions

N~4~-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The pyrazole ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the pyrazole ring.

Scientific Research Applications

N~4~-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N4-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with varying substituents and functional groups. Examples include:

  • N-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide.
  • N-[4-[4-(isobutyrylamino)phenoxy]phenyl]-2-methyl-propionamide .

Uniqueness

What sets N4-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE apart is its specific combination of substituents and functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H23N5O

Molecular Weight

385.5 g/mol

IUPAC Name

N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1,3-diphenylpyrazole-4-carboxamide

InChI

InChI=1S/C23H23N5O/c1-4-27-17(3)21(16(2)25-27)24-23(29)20-15-28(19-13-9-6-10-14-19)26-22(20)18-11-7-5-8-12-18/h5-15H,4H2,1-3H3,(H,24,29)

InChI Key

SMSXNTYZRSDJIF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)NC(=O)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

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